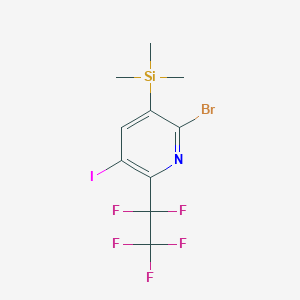

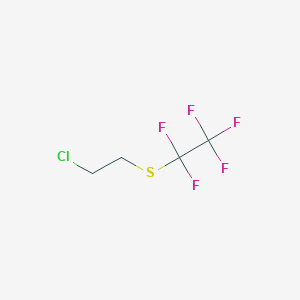

2-Chloro-3-(trifluoromethylthio)pyridine, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-3-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

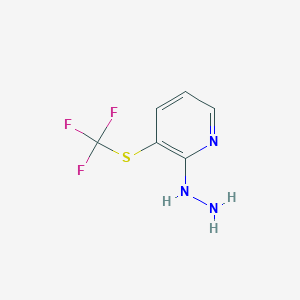

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(trifluoromethylthio)pyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and in the study of enzyme kinetics. In addition, 2-Chloro-3-(trifluoromethylthio)pyridine, 95% can be used to study the structure and reactivity of organic molecules.

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of several crop-protection products .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their biological activities .

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% in laboratory experiments is its ability to form strong covalent bonds with other molecules. This makes it a versatile compound for a variety of research applications. In addition, 2-Chloro-3-(trifluoromethylthio)pyridine, 95% is commercially available, making it readily accessible for laboratory experiments. However, there are some limitations to using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a flammable liquid and should be stored away from sources of heat and flame.

Zukünftige Richtungen

The potential applications of 2-Chloro-3-(trifluoromethylthio)pyridine, 95% are still being explored. Some potential future directions include:

1. Development of new synthetic methods using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% as a reagent.

2. Exploration of its potential as a drug delivery system.

3. Investigation of its ability to act as a catalyst in organic reactions.

4. Investigation of its effect on the activity of other enzymes.

5. Development of new materials using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% as a building block.

6. Exploration of its potential as a bioactive compound.

7. Investigation of its effect on the metabolism of other compounds.

8. Investigation of its effect on the structure of proteins and nucleic acids.

9. Exploration of its potential as a diagnostic tool.

10. Investigation of its ability to bind to metal ions.

Synthesemethoden

2-Chloro-3-(trifluoromethylthio)pyridine, 95% can be synthesized from commercially available starting materials, such as 2-chloro-3-methylthiopyridine, sodium hydroxide, and trifluoromethanesulfonic acid. The reaction is carried out in a reaction flask equipped with a reflux condenser. The reaction mixture is heated to reflux and then cooled to room temperature. After cooling, the reaction mixture is filtered and the crude product is purified by column chromatography.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that trifluoromethylpyridines (TFMPs), a group of compounds to which 2-Chloro-3-((trifluoromethyl)thio)pyridine belongs, have been used extensively in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

Tfmp derivatives are known to have significant impacts on various types of cells and cellular processes . They are used in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that TFMP derivatives can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that TFMP derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that TFMP derivatives can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-chloro-3-(trifluoromethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVATODCSOOQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

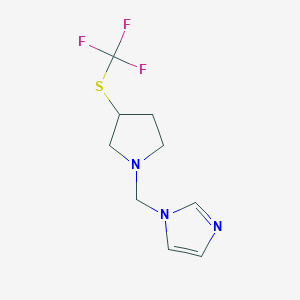

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)

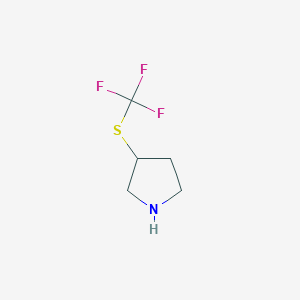

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)